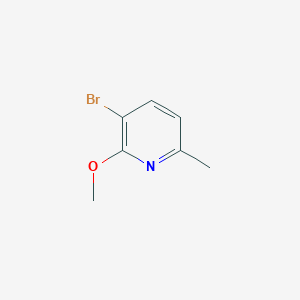

3-Bromo-2-methoxy-6-methylpyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFXMDCBPCLNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620665 | |

| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717843-47-5 | |

| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717843-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Rigorous Initial Characterization:before Its Use in Any Application, a Comprehensive Analysis of the Compound is Recommended. This Should Include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.

Mass Spectrometry (MS): To confirm the molecular weight and provide further evidence of identity.

Chromatographic Analysis (HPLC, GC): To determine the purity of the sample and quantify any impurities.

Table 2: Recommended Analytical Characterization of 3-Bromo-2-methoxy-6-methylpyridine

| Analytical Technique | Purpose | Expected Result for a Pure Sample |

| ¹H NMR | Structural confirmation and identification of proton-bearing impurities. | Signals corresponding to the methoxy (B1213986), methyl, and pyridine (B92270) ring protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Structural confirmation and carbon skeleton analysis. | Signals for all seven carbon atoms in the molecule. |

| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of the compound (C₇H₈BrNO). |

| HPLC/GC | Purity assessment. | A single major peak, with purity typically >98%. |

Standardized Reaction/assay Conditions:when Comparing Results Across Different Studies, It is Crucial to Ensure That the Experimental Conditions Are As Similar As Possible. Minor Variations in Solvent, Temperature, Catalyst, or Biological Assay Parameters Can Significantly Impact the Outcome.

By implementing these rigorous validation steps, researchers can minimize the risk of generating conflicting data and contribute to a more robust and reliable body of knowledge regarding the chemical and biological properties of 3-Bromo-2-methoxy-6-methylpyridine. This approach not only helps in resolving potential contradictions but also strengthens the foundation for its application in advanced research.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Methoxy 6 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 3-Bromo-2-methoxy-6-methylpyridine, a combination of one-dimensional and advanced two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons, alongside crucial insights into its regiochemistry.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

Predicted ¹H NMR Data: The proton spectrum is anticipated to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methyl protons, and the methoxy (B1213986) protons. The coupling constants between the aromatic protons would be indicative of their relative positions.

Predicted ¹³C NMR Data: The ¹³C NMR spectrum would reveal signals for all seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the bromine and oxygen atoms, as well as the nitrogen atom within the pyridine ring.

A detailed analysis of the spectra of related compounds, such as 2-Bromo-6-methylpyridine and 3-Bromo-2-methoxypyridine, can provide further guidance in the precise assignment of the signals for this compound. sigmaaldrich.comchemicalbook.com

Interactive Data Table: Predicted NMR Assignments for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-OCH₃ | ~3.9 - 4.1 (s, 3H) | ~55 - 60 |

| C6-CH₃ | ~2.4 - 2.6 (s, 3H) | ~20 - 25 |

| H4 | ~7.0 - 7.3 (d) | - |

| H5 | ~7.5 - 7.8 (d) | - |

| C2 | - | ~160 - 165 |

| C3 | - | ~110 - 115 |

| C4 | - | ~140 - 145 |

| C5 | - | ~120 - 125 |

| C6 | - | ~155 - 160 |

Note: These are predicted values based on the analysis of similar structures and should be confirmed by experimental data.

Advanced NMR Techniques (e.g., NOE experiments for Regio- and Stereochemical Assignment)

To unambiguously confirm the regiochemistry of the substituents on the pyridine ring, advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) experiment would be indispensable. An NOE experiment detects through-space interactions between protons that are in close proximity.

For this compound, an NOE correlation would be expected between the protons of the methoxy group (at C2) and the proton at the C4 position, as well as between the protons of the methyl group (at C6) and the proton at the C5 position. The absence of an NOE correlation between the methoxy group and the methyl group would further solidify the assigned regiochemistry. Such experiments are crucial for distinguishing between different constitutional isomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. The calculated exact mass of this compound (C₇H₈BrNO) is 200.9789 Da. nih.gov An experimental HRMS measurement yielding a value very close to this calculated mass would serve as definitive validation of the compound's molecular formula.

Analysis of Fragmentation Patterns and Isotopic Signatures (e.g., for Bromine)

The mass spectrum of this compound would be expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), separated by two mass units.

The fragmentation of this compound under electron impact ionization would likely involve the loss of various neutral fragments. Common fragmentation pathways for related bromo- and methoxy-substituted pyridines include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a bromine radical (•Br), or the elimination of carbon monoxide (CO). The analysis of these fragmentation patterns provides valuable clues about the compound's structure. General principles of mass spectral fragmentation suggest that the cleavage of the C-Br bond and the fragmentation of the methoxy and methyl substituents would be prominent features. chemguide.co.ukmiamioh.edu

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. While specific experimental IR and Raman spectra for this compound are not available, data for the constitutional isomer 3-Bromo-6-methoxy-2-methylpyridine from the PubChem database can offer some insights into the expected vibrational modes. nih.gov

The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic and aliphatic groups, C-O stretching of the methoxy group, and C-N stretching of the pyridine ring. The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and the energy levels of its molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from n → π* and π → π* electronic transitions, which are characteristic of molecules containing heteroatoms and conjugated π-systems. nih.gov

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are typically of high intensity and occur in molecules with double or triple bonds and aromatic rings.

n → π Transitions: These are lower intensity transitions that involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen or oxygen atom) to a π antibonding orbital.

For substituted pyridines, these absorption bands are typically observed in the 200-400 nm range. orientjchem.org The precise absorption maxima (λmax) are influenced by the nature and position of the substituents on the pyridine ring. The methoxy group (an auxochrome) and the bromine atom can cause shifts in the absorption maxima compared to the parent pyridine molecule.

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound by altering the energy levels of the ground and excited states. biointerfaceresearch.com This phenomenon, known as solvatochromism, can lead to:

Hypsochromic Shift (Blue Shift) : An absorption maximum shifts to a shorter wavelength. This is commonly observed for n → π* transitions in polar protic solvents. The solvent molecules can stabilize the non-bonding orbital of the ground state through hydrogen bonding, increasing the energy gap for the transition. nih.gov

Bathochromic Shift (Red Shift) : An absorption maximum shifts to a longer wavelength. This is often seen for π → π* transitions. Polar solvents tend to stabilize the more polar π* excited state more than the ground state, thus decreasing the energy gap for the transition. nih.govbiointerfaceresearch.com

Studies on structurally related molecules have shown that increasing solvent polarity can lead to a hypsochromic shift for n → π* bands and a bathochromic shift for π → π* bands. nih.gov Therefore, when recording the UV-Vis spectrum of this compound in solvents of varying polarity (e.g., cyclohexane, chloroform, methanol), shifts in the λmax values are expected, providing insight into the nature of the electronic transitions. sapub.org

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

While specific crystallographic data for this compound is not available in the provided results, analysis of the closely related compound 2-Bromo-3-hydroxy-6-methylpyridine offers significant insight into the type of structural information that can be obtained. nih.govresearchgate.net In the crystal structure of this analogue, the pyridine ring is essentially planar, with slight displacements of the substituent atoms from the mean plane. researchgate.net The analysis reveals precise bond lengths and angles, confirming the molecular geometry. nih.gov

Furthermore, SCXRD elucidates the intermolecular interactions that govern the crystal packing. For instance, in 2-Bromo-3-hydroxy-6-methylpyridine, molecules are linked by O-H···N hydrogen bonds to form chains, which are then connected by weaker C-H···Br interactions to build a two-dimensional network. nih.govresearchgate.net A similar analysis for this compound would reveal its solid-state conformation and the nature of its intermolecular forces, such as dipole-dipole interactions and van der Waals forces.

Table 3: Crystal Data and Structure Refinement for the Analogous Compound 2-Bromo-3-hydroxy-6-methylpyridine

| Parameter | Value |

| Empirical Formula | C₆H₆BrNO |

| Formula Weight | 188.03 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 11.4484 (19) |

| b (Å) | 9.0914 (15) |

| c (Å) | 13.230 (2) |

| V (ų) | 1377.1 (4) |

| Z | 8 |

| R-factor [F² > 2σ(F²)] | 0.025 |

| wR(F²) | 0.066 |

Data obtained from the crystallographic study of 2-Bromo-3-hydroxy-6-methylpyridine. nih.govresearchgate.net

Analysis of Intramolecular and Intermolecular Interactions

The arrangement of molecules within a crystal lattice is dictated by a delicate balance of attractive and repulsive forces. In the case of substituted pyridines, these interactions include hydrogen bonds, halogen bonds, and van der Waals forces, which collectively determine the crystal packing and influence the material's properties.

In halogenated pyridines, the halogen atom can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring. rsc.org Furthermore, the presence of methoxy and methyl groups introduces the possibility of weak C-H···O and C-H···π hydrogen bonds, which, although individually weak, can collectively contribute significantly to the stability of the crystal packing. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, a common feature in the crystal engineering of methoxy-substituted aromatic compounds. researchgate.net

Studies on other substituted pyridines, such as 2-amino- and 2,3-diamino-5-halogenopyridines, highlight the primary role of N-H···N hydrogen bonds in forming their supramolecular structures. mdpi.com In the absence of strong hydrogen bond donors in this compound, weaker interactions like C-H···N, C-H···Br, and π-π stacking interactions are expected to be the dominant forces governing the crystal packing. The interplay between the bromine substituent, the methoxy group, and the pyridine ring's nitrogen atom creates a specific electrostatic potential distribution that directs these intermolecular non-covalent interactions. nih.gov

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is its three-dimensional arrangement adopted within the crystal lattice. This conformation is influenced by both intramolecular forces, such as steric hindrance between adjacent substituents, and the intermolecular forces discussed previously.

For this compound, a key conformational feature is the orientation of the methoxy group relative to the pyridine ring. The rotation around the C2-O bond determines the position of the methoxy's methyl group. In the solid state, this conformation is often locked into a specific arrangement that maximizes favorable intermolecular contacts and minimizes steric repulsion.

Detailed crystallographic data for the derivative 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine reveals a specific solid-state conformation. doaj.org The unit cell parameters for this compound have been determined as follows:

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| Triclinic | P-1 | 6.5459(3) | 11.2565(5) | 11.8529(5) | 106.938(2) | 105.657(2) | 106.628(2) | 738.71(6) |

| Table 1: Crystallographic Data for 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. doaj.org |

This specific arrangement in the crystal provides a snapshot of the low-energy conformation of the molecule in the solid phase. The planarity of the pyridine ring and the relative orientations of the bromo, methoxy, and methyl substituents are fixed by the crystal packing forces. While this data pertains to a derivative, it strongly suggests that the conformation of this compound in the solid state would similarly be a result of the optimization of intermolecular packing energies, leading to a well-defined three-dimensional structure. The lack of strong hydrogen-bonding donors in the parent molecule implies that its solid-state conformation will be heavily influenced by a combination of dipole-dipole interactions, van der Waals forces, and potentially weak C-H···N and C-H···Br hydrogen bonds.

Computational Chemistry and Theoretical Studies of 3 Bromo 2 Methoxy 6 Methylpyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed examination of a molecule's geometric and electronic properties. These ab initio methods solve the Schrödinger equation approximately to determine electron distribution and energy levels, which in turn dictate molecular structure and reactivity.

Density Functional Theory (DFT) Methods and Basis Set Selection (e.g., B3LYP/6-311++G(d,p))

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the complex many-electron interactions.

The B3LYP hybrid functional is one of the most widely used and validated functionals. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, incorporating a component of exact Hartree-Fock exchange. This combination has proven effective for a vast range of organic molecules.

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated, split-valence Pople-style basis set:

6-311G : Describes the core electrons with a single basis function (a contraction of 6 primitive Gaussians) and the valence electrons with three functions (contractions of 3, 1, and 1 primitive Gaussians), allowing for greater flexibility in describing chemical bonds.

++ : Indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing systems with lone pairs, anions, or weak, long-range interactions.

(d,p) : Represents the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape and direction, which is crucial for describing the anisotropic nature of chemical bonds and non-spherical atoms within a molecule.

For a molecule like 3-Bromo-2-methoxy-6-methylpyridine, the B3LYP/6-311++G(d,p) level of theory is considered a robust choice for obtaining reliable geometric and electronic properties.

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is to find the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, an iterative process where the forces on each atom are calculated and the atomic coordinates are adjusted until a minimum on the potential energy surface is located. This corresponds to the equilibrium geometry of the molecule.

For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. The presence of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups introduces rotational flexibility. Therefore, a conformational analysis is necessary to identify the global minimum energy structure. This involves systematically rotating the dihedral angles associated with these groups (e.g., the C-C-O-C angle of the methoxy group) and performing an optimization at each step to map out the potential energy surface. The most stable conformer is the one with the lowest electronic energy.

Table 1: Key Geometric Parameters for Optimization of this compound (Note: Specific calculated values are not available in published literature and would be determined via DFT optimization.)

| Parameter | Description |

| r(C-Br) | Bond length between the pyridine (B92270) ring carbon and the bromine atom. |

| r(C-O) | Bond length between the pyridine ring carbon and the methoxy oxygen. |

| r(O-CH₃) | Bond length between the methoxy oxygen and its methyl carbon. |

| r(C-N) | Bond lengths within the pyridine ring. |

| a(C-C-Br) | Bond angle involving the bromine substituent. |

| a(N-C-O) | Bond angle involving the methoxy substituent. |

| d(C-C-O-C) | Dihedral angle defining the orientation of the methoxy group. |

Calculation of Vibrational Frequencies and Comparison with Experimental Data

Once the molecular geometry is optimized, the vibrational frequencies can be calculated. This analysis predicts the positions of absorption bands in the infrared (IR) and Raman spectra. The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a set of harmonic vibrational modes.

Each calculated frequency corresponds to a specific molecular motion, such as the stretching of a C-H bond, the bending of a C-N-C angle, or the out-of-plane wagging of the pyridine ring. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor, which is specific to the DFT method and basis set used (e.g., ~0.96 for B3LYP). Comparing the scaled theoretical spectrum to an experimental one (if available) is a critical step in validating the accuracy of the computational model.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, providing valuable assistance in assigning experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose.

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shift (δ) is then determined by referencing the calculated shielding of a nucleus in the target molecule (σ) to the shielding of the same nucleus in a reference compound, typically tetramethylsilane (B1202638) (TMS). The calculation is performed on the previously optimized molecular geometry. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or dynamic processes not captured in the gas-phase, static calculation.

Table 2: Predicted NMR Chemical Shifts for this compound (Note: Values are illustrative and would be calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹³C (C2-methoxy) | Data not available |

| ¹³C (C3-bromo) | Data not available |

| ¹³C (C6-methyl) | Data not available |

| ¹H (Methyl) | Data not available |

| ¹H (Methoxy) | Data not available |

| ¹H (Pyridine Ring) | Data not available |

Simulation of UV-Vis Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited electronic states. It is the method of choice for simulating UV-Visible absorption spectra. TD-DFT calculates the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states at the optimized ground-state geometry.

These excitation energies, along with their corresponding oscillator strengths (which determine the intensity of the absorption), allow for the construction of a theoretical UV-Vis spectrum. The analysis of the orbitals involved in these electronic transitions (e.g., π → π* or n → π*) provides insight into the nature of the absorption bands. For substituted pyridines, these transitions are typically associated with the π-electron system of the aromatic ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons and is associated with nucleophilic or electron-donating character. The energy of the HOMO (E_HOMO) is related to the ionization potential.

LUMO : This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons and is associated with electrophilic or electron-accepting character. The energy of the LUMO (E_LUMO) is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large gap implies high stability. The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the FMO analysis would show how the bromine, methoxy, and methyl substituents influence the electron density distribution and reactivity of the pyridine ring.

Table 3: Frontier Molecular Orbital Parameters (Note: Values would be derived from DFT calculations.)

| Parameter | Description | Predicted Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Data not available |

Calculation and Interpretation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Specific calculations for the HOMO and LUMO energies of this compound are not available in published literature. This analysis would typically reveal the molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities.

Assessment of the HOMO-LUMO Energy Gap and its Implications for Reactivity and Electronic Properties

Without HOMO and LUMO energy values, the energy gap for this compound cannot be determined. A smaller gap generally implies higher reactivity and lower kinetic stability.

Analysis of Electron Density Transfer

A detailed analysis of electron density transfer, which is crucial for understanding chemical interactions, has not been reported for this specific compound.

Charge Distribution and Reactivity Site Analysis

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

NBO analysis provides insight into charge distribution and delocalization within a molecule. No NBO studies for this compound have been found.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

MEP maps are visual tools that identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Such maps for this compound are not available in the public domain.

Fukui Functions for Predicting Sites of Chemical Reactivity

Fukui functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. These calculations have not been published for this compound.

Electronic Localization Function (ELF) and Atoms in Molecules (AIM) Analysis

The Electronic Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (AIM) are crucial theoretical tools for analyzing the chemical bonding and electronic structure of a molecule. While specific ELF and AIM analyses dedicated solely to this compound are not extensively documented in publicly available research, the methodologies have been widely applied to substituted pyridines and related heterocyclic systems. tandfonline.comresearchgate.netmdpi.com

An ELF analysis provides a visual and quantitative measure of electron localization, distinguishing between core electrons, covalent bonds, and lone pairs. For this compound, an ELF study would be expected to delineate the electron distribution around the pyridine ring, showing the influence of the bromo, methoxy, and methyl substituents. It would reveal the localization of electron density within the C-C, C-N, C-Br, C-O, and C-H bonds, as well as the lone pair electrons on the nitrogen and oxygen atoms. The nitrogen atom's lone pair, for instance, is anticipated to be a distinct localization domain, a characteristic feature of pyridine and its derivatives. youtube.com

The AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. This partitioning allows for the characterization of interatomic interactions, including the identification of bond critical points (BCPs) which are indicative of a chemical bond. An AIM analysis of this compound would precisely define the atomic boundaries and characterize the nature of the chemical bonds (e.g., covalent vs. ionic character) through the properties of the electron density at the BCPs. Such an analysis confirms the presence and nature of bonds within the molecule. tandfonline.com

Thermodynamic Property Calculations

Quantum chemical calculations are a reliable method for predicting the thermodynamic properties of molecules. princeton.edu These calculations typically start with geometry optimization and frequency analysis using methods like Density Functional Theory (DFT). mostwiedzy.plresearchgate.net From the vibrational frequencies, zero-point vibrational energy (ZPVE) and thermal corrections can be determined, leading to the prediction of thermodynamic functions at various temperatures. princeton.edu

Prediction of Thermodynamic Functions at Various Temperatures

While specific experimental or calculated thermodynamic data for this compound is sparse in the literature, the well-established methods of computational chemistry allow for their prediction. princeton.eduacs.org By performing theoretical calculations, it is possible to generate data for key thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) as a function of temperature.

Theoretical studies on similar substituted pyridines have demonstrated the utility of computational methods, such as the semi-empirical AM1 method, in calculating thermodynamic properties and pKa values. mdpi.com For this compound, a typical computational approach would involve:

Optimization of the molecular geometry to find the lowest energy structure.

Calculation of the vibrational frequencies at this geometry.

Use of statistical mechanics to calculate the contributions of translational, rotational, and vibrational motions to the thermodynamic functions at different temperatures.

The predicted data would resemble the format presented in the hypothetical table below. This table illustrates how thermodynamic functions change with temperature, which is crucial for understanding the stability and reactivity of the compound under various conditions.

| Temperature (K) | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| 298.15 | - | - | - |

| 400 | - | - | - |

| 500 | - | - | - |

| 600 | - | - | - |

| 700 | - | - | - |

Note: The data in the table is illustrative of typical results from such calculations and is not based on actual reported values for this compound.

Applications and Advanced Research Directions of 3 Bromo 2 Methoxy 6 Methylpyridine

A Pivotal Intermediate in Complex Organic Synthesis

3-Bromo-2-methoxy-6-methylpyridine's unique arrangement of functional groups—a bromine atom, a methoxy (B1213986) group, and a methyl group on a pyridine (B92270) ring—renders it an exceptionally useful intermediate for constructing intricate molecular architectures. pipzine-chem.com Its reactivity allows for a variety of chemical transformations, making it a key component in the synthesis of diverse heterocyclic compounds and multi-substituted pyridine derivatives. pipzine-chem.com

Crafting Heterocyclic Compounds and Diverse Molecular Architectures

The strategic placement of the bromine atom and methoxy group on the pyridine ring of this compound provides multiple reaction sites. The bromine atom is particularly susceptible to nucleophilic substitution and metal-catalyzed coupling reactions, which are fundamental processes in the assembly of more complex molecules. pipzine-chem.com This reactivity allows for the introduction of a wide range of substituents, leading to the creation of novel heterocyclic structures.

The pyridine ring itself, being an electron-deficient system, can participate in various cycloaddition and annulation reactions. semanticscholar.org This property, combined with the reactivity of its substituents, enables chemists to construct fused ring systems and other elaborate molecular frameworks. The ability to selectively modify different parts of the molecule makes this compound an invaluable tool for generating libraries of diverse compounds for screening in drug discovery and materials science.

Devising Strategies for Multi-substituted Pyridine Derivatives

The synthesis of multi-substituted pyridines is a significant area of research, as the substitution pattern on the pyridine ring profoundly influences the molecule's properties and biological activity. nih.govnih.govrsc.org this compound serves as an excellent starting point for creating such derivatives. The existing substituents can direct the position of new incoming groups, allowing for controlled and regioselective synthesis.

For instance, the bromine atom can be readily replaced through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. The methoxy group can also be a site for further functionalization, although it is generally less reactive than the bromine atom. pipzine-chem.com The interplay between the electronic effects of the existing substituents guides the reactivity of the pyridine ring, enabling chemists to design and execute multi-step synthetic sequences to achieve the desired substitution pattern with high precision.

Driving Innovation in Medicinal Chemistry Research

The pyridine motif is a prevalent feature in a multitude of biologically active compounds and approved pharmaceutical drugs. researchgate.netnih.gov Consequently, this compound has garnered significant attention in the field of medicinal chemistry for its role as a precursor in the synthesis of potential therapeutic agents. chemimpex.com

A Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The utility of this compound as a precursor for Active Pharmaceutical Ingredients (APIs) is well-documented. chemimpex.com Its structural framework is embedded within various molecules that have shown promise in treating a range of diseases. The ability to functionalize the pyridine ring at multiple positions allows for the fine-tuning of a molecule's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.

For example, derivatives of this compound have been explored in the development of agents targeting neurological disorders. chemimpex.com The synthesis of these complex molecules often involves leveraging the reactivity of the bromo and methoxy groups to build upon the core pyridine structure, ultimately leading to the final API.

Exploring the Pyridine Scaffold in Biologically Active Molecules

The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. researchgate.netnih.gov Researchers actively explore the incorporation of the this compound scaffold into new molecular designs to discover novel biologically active compounds. chemimpex.com

The specific substitution pattern of this compound provides a unique starting point for creating molecules with diverse three-dimensional shapes and electronic properties. This diversity is crucial for interacting with a wide range of biological targets, from enzymes to receptors. The exploration of this scaffold continues to yield new compounds with potential therapeutic applications.

Investigating Potential Biological Activities through Structural Modification

A key strategy in drug discovery is the systematic structural modification of a lead compound to optimize its biological activity. This compound is an ideal platform for such investigations. chemimpex.com By systematically altering the substituents at the 3, 2, and 6 positions, medicinal chemists can probe the structure-activity relationship (SAR) of a particular class of compounds.

For instance, replacing the bromine atom with different functional groups can significantly impact a molecule's binding affinity to its target protein. Similarly, modifications to the methoxy and methyl groups can influence factors such as solubility and metabolic stability. This iterative process of synthesis and biological evaluation, enabled by the versatility of this compound, is fundamental to the development of new and effective medicines. chemimpex.comnih.gov

Molecular Docking Studies for Target Interaction and Binding Affinity

Molecular docking is a computational technique used in drug discovery to predict how a molecule, such as this compound, might interact with a specific protein target. arxiv.org This method models the binding of the ligand (the small molecule) into the active site of a protein, helping researchers understand the forces that stabilize the complex and estimate the binding affinity. arxiv.org A higher predicted binding affinity suggests a stronger and potentially more effective interaction. arxiv.org

The process involves treating the drug and target as a complex rather than individual entities. arxiv.org Computational models can predict how the bromo group might form halogen bonds, how the methoxy group's oxygen could act as a hydrogen bond acceptor, and how the methyl group could fit into hydrophobic pockets within the target protein's binding site. acs.orgnih.gov These predicted interactions provide a rational basis for designing more potent and selective derivatives.

Structure-Activity Relationship (SAR) Studies based on Derivatization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For pyridine derivatives, SAR analyses have revealed clear patterns related to the type, number, and position of substituents on the pyridine ring. acs.orgmdpi.com

Derivatization of the this compound scaffold allows for a systematic exploration of its SAR. Key structural components that can be modified include the methoxy group, the methyl group, and the bromine atom. Studies on related compounds show that such modifications can significantly alter biological potency and selectivity. acs.orgmdpi.com For instance, the number and placement of methoxy groups on a phenyl ring attached to a pyridine can dramatically influence inhibitory activity, with trimethoxyphenyl groups often showing high potency due to their ability to occupy hydrophobic pockets and form hydrogen bonds. acs.org

The following table summarizes general SAR findings for substituted pyridine derivatives, which can inform the potential effects of modifying this compound.

| Structural Modification | Observed Effect on Activity | Rationale / Example | Citation |

| Number of Methoxy Groups | Increasing the number of methoxy groups often leads to increased antiproliferative activity (lower IC50). | A derivative with three OMe groups showed a lower IC50 than one with two. The 3,4,5-trimethoxyphenyl group is often optimal for balancing potency and selectivity. | acs.orgmdpi.com |

| Position of Methoxy Groups | The position of methoxy groups is critical. Meta-methoxy groups can be more significant for activity than para-methoxy groups. | Removing a meta-methoxy group resulted in a 35-fold loss in potency, while removing a para-methoxy group led to a 10-fold decrease. | acs.org |

| Halogen Substituents | The presence and type of halogen (e.g., Br, Cl, F) can affect antiproliferative activity. | Halogens can alter the electronic properties and binding interactions of the molecule. | mdpi.com |

| Alkyl Groups (e.g., Methyl) | A methyl group on the pyridine ring can lead to potent and selective inhibition of certain kinases (e.g., ALK2). | A 2-methylpyridine (B31789) derivative demonstrated high selectivity and low cytotoxicity in kinase assays. | acs.orgnih.gov |

| Polar Substituents | Introducing polar groups can increase aqueous solubility and enhance interactions with solvent molecules, boosting potency. | Replacing a phenol (B47542) with a more polar phenylpiperazine group significantly increased inhibitory potency. | acs.orgnih.gov |

These relationships highlight that even minor changes to the this compound structure, such as altering the position of the methoxy group or replacing the bromine with another halogen, could lead to derivatives with significantly different biological profiles.

Contributions to Materials Science Research

The unique chemical structure of this compound makes it a valuable compound in the field of materials science. pipzine-chem.com Its utility stems from the electronic properties and coordination capabilities endowed by the pyridine ring and its functional groups. pipzine-chem.com

Development of Functional Materials Utilizing its Electronic Properties

Researchers can incorporate this compound into larger systems, such as polymers, to modify and enhance their properties. pipzine-chem.com Introducing the this compound moiety can improve the electrical conductivity or optical characteristics of the resulting material. pipzine-chem.com Furthermore, its structure is suitable for developing sensor materials that exhibit selective recognition for specific analytes. pipzine-chem.com The combination of the electron-donating methoxy and methyl groups with the electron-withdrawing bromine atom on the pyridine ring creates a distinct electronic profile that can be harnessed for these applications. pipzine-chem.com

Future Perspectives and Emerging Research Avenues

The versatility of this compound positions it as a compound with significant potential for future research, particularly in exploring new chemical reactions and developing more efficient and environmentally friendly synthetic processes.

Exploration of Novel Reactivities and Catalytic Transformations

The functional groups on this compound offer multiple sites for chemical modification, opening avenues for novel reactivity studies. pipzine-chem.com The bromine atom at the 3-position is highly active and can readily participate in reactions like nucleophilic substitutions and, notably, metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). pipzine-chem.com These transformations are powerful tools for constructing more complex organic molecules by forming new carbon-carbon or carbon-heteroatom bonds.

Future research could focus on exploring new catalytic systems that leverage this reactivity, potentially leading to the synthesis of novel classes of compounds for medicinal or material applications. The methoxy and methyl groups also influence the reactivity of the pyridine ring; as electron-donating groups, they increase the ring's electron density, making it more susceptible to electrophilic substitution reactions. pipzine-chem.com Investigating these reactions could uncover new pathways for functionalizing the pyridine core.

Development of More Sustainable and Green Synthetic Routes

While methods exist for synthesizing this compound, a key area for future research is the development of more sustainable and "green" synthetic routes. pipzine-chem.com One common approach involves the halogenation of a 2-methoxy-6-methylpyridine (B1310761) precursor. pipzine-chem.com Future work could optimize this process by using greener solvents, reducing the amount of hazardous reagents, or employing catalysts that are more efficient and recyclable.

Another synthetic strategy involves constructing the pyridine ring from acyclic precursors. pipzine-chem.com Refining these methods to improve atom economy, reduce waste, and lower energy consumption aligns with the principles of green chemistry. This includes precise control over reaction conditions like temperature and pH to maximize yield and minimize byproduct formation. pipzine-chem.com The development of such sustainable routes is crucial for making the production of this compound and its derivatives more economically viable and environmentally responsible.

常见问题

Q. What are the optimal synthetic routes for 3-bromo-2-methoxy-6-methylpyridine, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves halogenation and methoxylation of methylpyridine precursors. For example, nickel-catalyzed reductive coupling of 2-halomethylpyridines (e.g., 2-bromo-6-methylpyridine) with methoxy donors can achieve regioselective methoxylation . Key parameters include:

- Catalyst loading (e.g., 5–10 mol% Ni) and ligand selection (e.g., bidentate P,N ligands) to enhance turnover .

- Temperature control (80–120°C) to minimize side reactions like dehalogenation.

- Solvent choice (e.g., DMF or THF) to stabilize intermediates.

Yield optimization (>70%) requires strict anhydrous conditions and inert atmospheres .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR resolve substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; methyl at δ 2.3–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (CHBrNO, ~202.98 g/mol) with <2 ppm error .

- X-ray Crystallography: SHELX software refines crystal structures to validate bond angles and spatial arrangement .

- Gas Chromatography (GC): Purity assessment (>95%) via retention time comparison with standards .

Q. How can impurities (e.g., dehalogenated byproducts) be removed during purification?

Methodological Answer:

- Flash Chromatography: Use silica gel with hexane/ethyl acetate (4:1) to separate brominated products from dehalogenated impurities .

- Recrystallization: Dissolve in hot ethanol, then cool to −20°C to isolate crystals with >98% purity .

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The methyl group at position 6 hinders transmetalation in Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) to stabilize palladium intermediates .

- Electronic Effects: Methoxy at position 2 directs electrophilic substitution to position 5 via resonance donation. DFT calculations (B3LYP/6-31G*) quantify charge distribution for predictive modeling .

- Case Study: Negishi coupling with Zn reagents achieves >80% yield at position 3, while Stille couplings at position 2 require elevated temperatures (100°C) .

Q. What computational strategies predict the stability of this compound under acidic/basic conditions?

Methodological Answer:

Q. How can mechanistic studies resolve contradictions in catalytic cycles involving this compound?

Methodological Answer:

- Isotopic Labeling: C-labeled methoxy groups track regioselectivity in Ullmann ether synthesis .

- Kinetic Profiling: In situ IR monitors intermediate formation (e.g., Pd(0) → Pd(II)) during Heck reactions, revealing rate-limiting oxidative addition steps .

- Contradiction Example: Conflicting reports on Ni vs. Pd efficacy are resolved by comparing turnover frequencies (TOF) under identical conditions .

Q. How do discrepancies in reported melting points or spectral data arise, and how can they be reconciled?

Methodological Answer:

- Polymorphism: X-ray diffraction identifies multiple crystal forms (e.g., monoclinic vs. orthorhombic) causing melting point variations (e.g., 30–35°C vs. 38°C) .

- Solvent Artifacts: NMR shifts in CDCl3 vs. DMSO-d6 explain discrepancies in methoxy proton signals .

- Validation: Cross-reference with high-purity standards (≥98% by GC) and interlaboratory reproducibility tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。